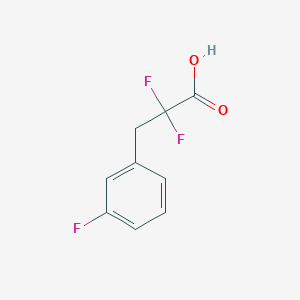
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of propanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms, and a fluorophenyl group is attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 3-(3-fluorophenyl)propanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid depends on its specific application. In biochemical contexts, the fluorine atoms can interact with biological targets, altering the compound’s binding affinity and activity. The presence of fluorine can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Lacks the additional fluorine atoms on the second carbon.
3,3-Difluoro-2,2-dimethylpropanoic acid: Contains a dimethyl group instead of a fluorophenyl group.
3-Amino-2-(4-fluorophenyl)propanoic acid: Contains an amino group instead of the difluoro substitution.
Uniqueness
2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2,2-difluoro-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
Clé InChI |
VBMUBSANOPYDHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


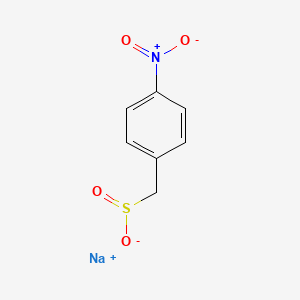

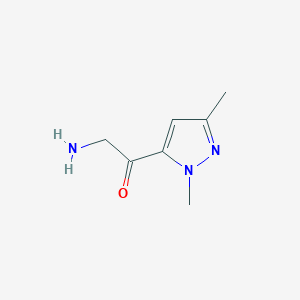
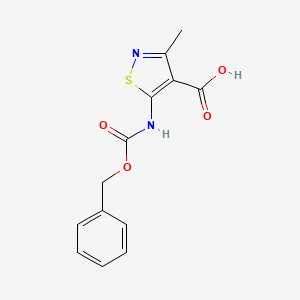
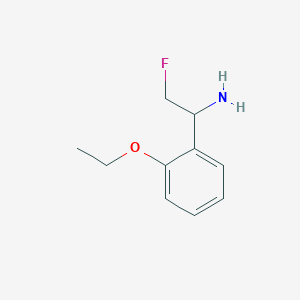
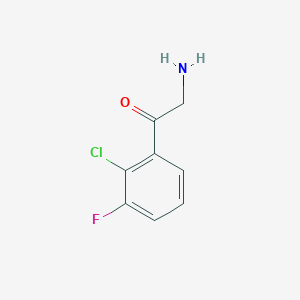
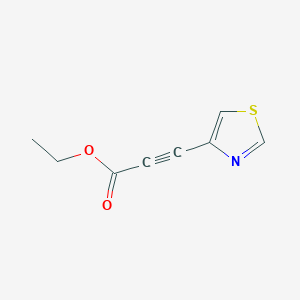
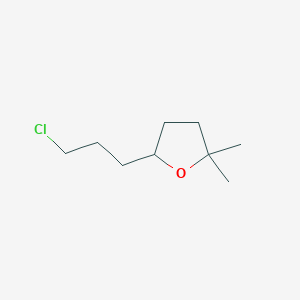
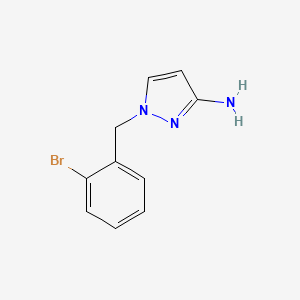
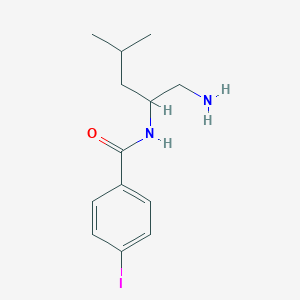
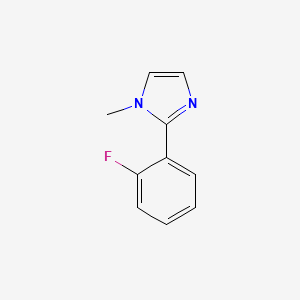
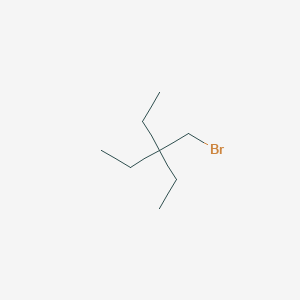
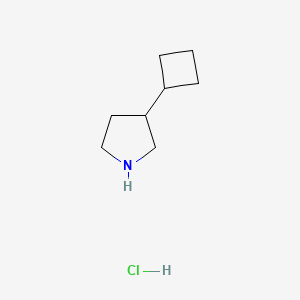
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
